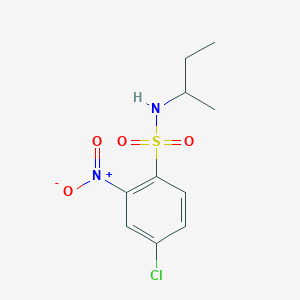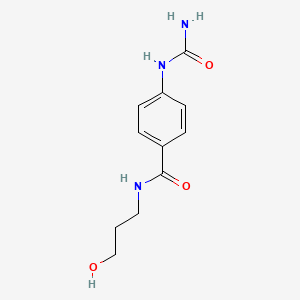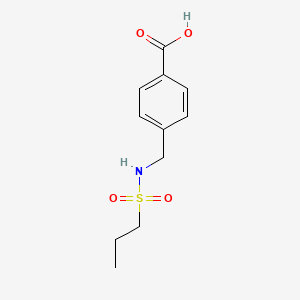
n-((1h-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is a heterocyclic compound that features a triazole ring attached to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide under acidic conditions.
Attachment to Benzamide: The triazole ring is then attached to the benzamide moiety through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-2-chlorobenzoyl chloride with the triazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide undergoes several types of chemical reactions:
Oxidation: The triazole ring can be oxidized to form various oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1H-1,2,4-Triazol-3-yl)methyl)-4-bromo-2-chlorobenzamide
- N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-fluorobenzamide
- N-((1H-1,2,4-Triazol-5-yl)methyl)-4-chloro-2-bromobenzamide
Uniqueness
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies and novel materials .
Propriétés
Formule moléculaire |
C10H8BrClN4O |
|---|---|
Poids moléculaire |
315.55 g/mol |
Nom IUPAC |
4-bromo-2-chloro-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C10H8BrClN4O/c11-6-1-2-7(8(12)3-6)10(17)13-4-9-14-5-15-16-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |
Clé InChI |
OOHCEMZMNGWHTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)C(=O)NCC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)







![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)

![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
